

N-Ethyl 3-bromo-4-methylbenzenesulfonamide molecular weight and formula

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Compound of Interest

Compound Name:	<i>N-Ethyl 3-bromo-4-methylbenzenesulfonamide</i>
Cat. No.:	B1588307

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An In-Depth Technical Guide to **N-Ethyl 3-bromo-4-methylbenzenesulfonamide**

Authored by: A Senior Application Scientist

Introduction:

N-Ethyl 3-bromo-4-methylbenzenesulfonamide is a halogenated aromatic sulfonamide of significant interest to the fields of medicinal chemistry and drug discovery. The strategic placement of a bromine atom, a methyl group, and an N-ethyl substituent on the benzenesulfonamide scaffold imparts a unique combination of physicochemical properties. This guide provides a comprehensive overview of its molecular characteristics, established synthetic routes with mechanistic considerations, and standard analytical protocols for its characterization. The insights presented herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their research endeavors.

Compound Identity and Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of **N-Ethyl 3-bromo-4-methylbenzenesulfonamide** is paramount for its effective application in experimental settings. These properties influence its solubility, reactivity, and potential biological interactions.

Property	Value	Source(s)
IUPAC Name	3-bromo-N-ethyl-4-methylbenzenesulfonamide	[1]
Molecular Formula	C ₉ H ₁₂ BrNO ₂ S	[1] [2] [3]
Molecular Weight	278.17 g/mol	[1] [2] [3] [4]
CAS Number	850429-65-1	[1] [2] [5]

The presence of the bromine atom notably increases the lipophilicity of the molecule, a critical factor in its absorption, distribution, metabolism, and excretion (ADME) profile within biological systems.[\[1\]](#) Furthermore, the sulfonamide moiety can participate in hydrogen bonding, a key interaction in molecular recognition by biological targets.[\[6\]](#)

Synthesis and Mechanistic Insights

The synthesis of **N-Ethyl 3-bromo-4-methylbenzenesulfonamide** can be approached through several well-established organic chemistry transformations. The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction. A common and logical approach involves the sulfonylation of a pre-functionalized aniline derivative.

Retrosynthetic Analysis

A plausible retrosynthetic pathway involves the disconnection of the sulfonamide bond, leading back to 3-bromo-4-methylaniline and an appropriate sulfonylating agent, or the bromination of a pre-formed N-ethyl-4-methylbenzenesulfonamide. The former is often more direct.

Experimental Protocol: Synthesis via Sulfonylation

This protocol describes a general procedure for the synthesis of **N-Ethyl 3-bromo-4-methylbenzenesulfonamide** from 4-methylbenzenesulfonyl chloride.

Step 1: Formation of the Parent Sulfonamide

- To a solution of a primary amine (e.g., ethylamine) in a suitable solvent such as pyridine or dichloromethane, add 4-methylbenzenesulfonyl chloride portion-wise at 0 °C.

- Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction is quenched with water and the product, N-ethyl-4-methylbenzenesulfonamide, is extracted with an organic solvent.
- The organic layer is washed with dilute acid (e.g., 1M HCl) to remove excess amine and pyridine, followed by a wash with brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Step 2: Bromination of the Sulfonamide

- The N-ethyl-4-methylbenzenesulfonamide is dissolved in a suitable solvent, such as acetic acid or a chlorinated solvent.
- A brominating agent, such as N-bromosuccinimide (NBS) or bromine, is added to the solution. The reaction may require a catalyst, such as iron(III) bromide.
- The reaction mixture is stirred at room temperature or heated gently until the starting material is consumed (monitored by TLC or HPLC).
- The reaction is then quenched, typically with a solution of sodium thiosulfate to consume any excess bromine.
- The product, **N-Ethyl 3-bromo-4-methylbenzenesulfonamide**, is then isolated by extraction with an organic solvent.
- The organic layer is washed, dried, and the solvent is evaporated. The crude product is purified by column chromatography or recrystallization to yield the final compound.

Causality in Experimental Choices:

- Choice of Solvent: Pyridine in the sulfonylation step acts as both a solvent and a base to neutralize the HCl generated during the reaction.^[6]

- Temperature Control: The initial addition of the sulfonyl chloride at 0 °C is crucial to control the exothermic nature of the reaction and prevent unwanted side reactions.
- Purification: The use of column chromatography is essential to separate the desired product from any unreacted starting materials and potential regioisomers formed during the bromination step.

Synthetic Workflow Diagram



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Caption: Synthetic workflow for **N-Ethyl 3-bromo-4-methylbenzenesulfonamide**.

Analytical Characterization

To ensure the identity, purity, and structural integrity of the synthesized **N-Ethyl 3-bromo-4-methylbenzenesulfonamide**, a combination of spectroscopic and chromatographic techniques is essential.

Spectroscopic Methods

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Provides information on the number of different types of protons and their neighboring environments. Expected signals would include those for the ethyl group (a quartet and a triplet), the methyl group on the benzene ring (a singlet), and the aromatic protons (in the aromatic region, with splitting patterns indicative of their substitution).
 - ^{13}C NMR: Shows the number of different types of carbon atoms in the molecule. The spectrum would display distinct signals for the carbons of the ethyl group, the methyl

group, the aromatic ring, and the carbon atoms attached to bromine and the sulfonyl group.

- Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. The presence of bromine would be indicated by a characteristic isotopic pattern (^{79}Br and ^{81}Br in approximately a 1:1 ratio) for the molecular ion peak.

Chromatographic Methods

- High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing the purity of the compound.^[7] A reverse-phase HPLC method, using a C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like formic or phosphoric acid), would be suitable for analysis.^[7] Purity is determined by the area of the product peak relative to the total peak area.
- Thin-Layer Chromatography (TLC): A quick and convenient method for monitoring the progress of a reaction and for preliminary purity assessment.

Applications and Research Context

The **N-Ethyl 3-bromo-4-methylbenzenesulfonamide** scaffold is of particular interest in drug discovery due to the properties conferred by its substituents.

- Medicinal Chemistry: The sulfonamide group is a well-known pharmacophore present in numerous antibacterial, diuretic, and anticonvulsant drugs. The lipophilic nature imparted by the bromine and methyl groups can enhance cell membrane permeability, a desirable trait for drug candidates. The bromine atom can also participate in halogen bonding, which can contribute to stronger and more specific interactions with protein targets.^[1]
- Synthetic Building Block: This compound serves as a versatile intermediate in the synthesis of more complex molecules. The bromine atom can be replaced through various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce a wide range of functional groups, enabling the generation of libraries of compounds for biological screening.

Conclusion

N-Ethyl 3-bromo-4-methylbenzenesulfonamide is a compound with significant potential in chemical and pharmaceutical research. Its well-defined physicochemical properties, accessible synthetic routes, and the versatile reactivity of its functional groups make it a valuable tool for the development of novel therapeutic agents and other functional molecules. The methodologies and insights provided in this guide are intended to facilitate its effective use in the laboratory and to inspire further investigation into its applications.

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